molecular formula C9H16O2 B1332133 6-Heptenyl acetate CAS No. 5048-30-6

6-Heptenyl acetate

Cat. No.: B1332133
CAS No.: 5048-30-6
M. Wt: 156.22 g/mol
InChI Key: GNEUVQRNOYJQLS-UHFFFAOYSA-N
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Description

6-Heptenyl acetate, also known as hept-6-en-1-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a colorless to light yellow clear liquid with a pleasant, fruity odor. This compound is commonly used in the fragrance and flavor industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Heptenyl acetate can be synthesized through various methods. One common method involves the esterification of 6-hepten-1-ol with acetic acid in the presence of an acid catalyst. The reaction typically proceeds as follows:

6-Hepten-1-ol+Acetic Acid6-Heptenyl Acetate+Water\text{6-Hepten-1-ol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 6-Hepten-1-ol+Acetic Acid→6-Heptenyl Acetate+Water

Another method involves the reaction of 6-hepten-1-ol with acetyl chloride in the presence of a base such as pyridine. This reaction proceeds via an O-acylation mechanism:

6-Hepten-1-ol+Acetyl Chloride6-Heptenyl Acetate+Hydrochloric Acid\text{6-Hepten-1-ol} + \text{Acetyl Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 6-Hepten-1-ol+Acetyl Chloride→6-Heptenyl Acetate+Hydrochloric Acid

Industrial Production Methods

Industrial production of this compound typically involves the esterification of 6-hepten-1-ol with acetic acid using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The product is then purified by distillation.

Chemical Reactions Analysis

Types of Reactions

6-Heptenyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: 6-Hepten-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

6-Heptenyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products.

Mechanism of Action

The mechanism of action of 6-heptenyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their structure and function. The ester group can undergo hydrolysis to release acetic acid and 6-hepten-1-ol, which can further interact with biological molecules.

Comparison with Similar Compounds

6-Heptenyl acetate can be compared with other similar compounds such as:

    5-Hexenyl acetate: Similar structure but with a shorter carbon chain.

    Decyl acetate: Longer carbon chain, different physical properties.

    Tetradecyl acetate: Even longer carbon chain, used in different applications.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.

Properties

IUPAC Name

hept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEUVQRNOYJQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336951
Record name 6-Heptenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-30-6
Record name 6-Heptenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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